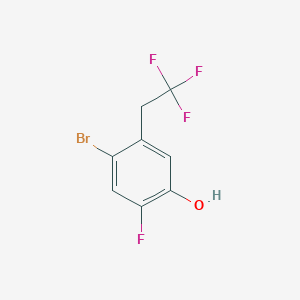
Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- is a halogenated phenol derivative with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to the phenol ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- typically involves multi-step reactions starting from simpler phenolic compoundsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .
Scientific Research Applications
Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the trifluoroethyl group.
2-Bromo-4-fluorophenol: Another isomer with different substitution pattern.
4-Bromo-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of trifluoroethyl
Uniqueness
Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- is unique due to the combination of bromine, fluorine, and trifluoroethyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2,14H,3H2 |
InChI Key |
HYFNQZJRVWHFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















